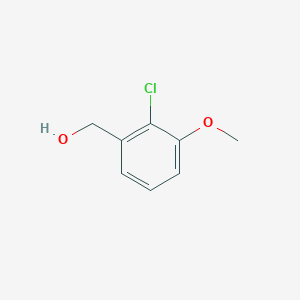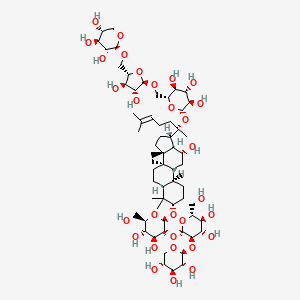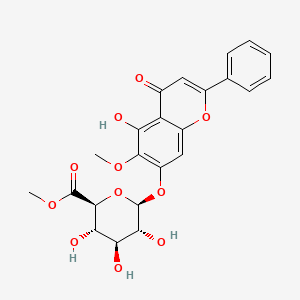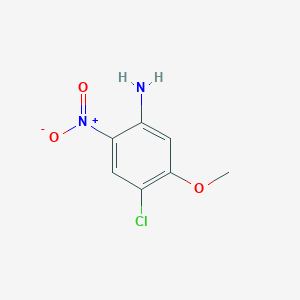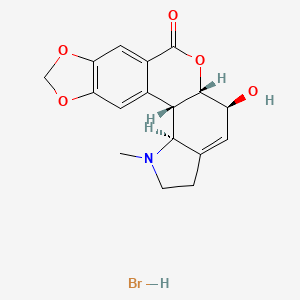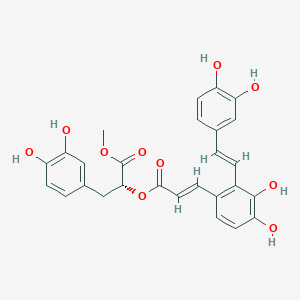
Methyl-Salvionolat A
Übersicht
Beschreibung
Methyl salvionolate A is a natural product derived from the roots of Salvia yunnanensis, a species of the Salvia genus. It is a methyl derivative of salvianolate A, a polyphenolic compound known for its significant pharmacological activities. Methyl salvionolate A has been found to possess similar biological properties, including anti-HIV-1 activity .
Wissenschaftliche Forschungsanwendungen
Methyl salvionolate A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Methyl salvionolate A is studied for its biological activities, including its anti-HIV-1 properties.
Medicine: It has potential therapeutic applications due to its pharmacological activities, such as antioxidant, cardioprotective, and antithrombotic effects.
Industry: Methyl salvionolate A can be used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Target of Action
Methyl salvianolate A is a potent inhibitor of HIV-1 . It primarily targets the P24 antigen in HIV-1 infected MT-4 cells . Additionally, it inhibits HIV-1 reverse transcriptase, protease, and integrase , which are key enzymes in the HIV-1 replication cycle.
Mode of Action
Methyl salvianolate A interacts with its targets by inhibiting their activity. It inhibits the P24 antigen in HIV-1 infected MT-4 cells with an EC50 of 1.62 μg/ml . It also inhibits HIV-1 reverse transcriptase, protease, and integrase with IC50s of 50.58, 10.73, and 7.58 μg/ml, respectively .
Result of Action
The inhibition of key enzymes in the HIV-1 replication cycle by Methyl salvianolate A results in the disruption of the viral replication process. This leads to a decrease in the progression of HIV-1 infection .
Biochemische Analyse
Biochemical Properties
Methyl Salvianolate A plays a significant role in biochemical reactions. It inhibits P24 antigen in HIV-1 infected MT-4 cells . It also inhibits HIV-1 reverse transcriptase, protease, and integrase . The nature of these interactions is likely due to the binding of Methyl Salvianolate A to these enzymes, inhibiting their function and thus the replication of the HIV-1 virus.
Cellular Effects
Methyl Salvianolate A has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of the HIV-1 virus within the cell . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism related to the replication of the virus.
Molecular Mechanism
The molecular mechanism of Methyl Salvianolate A involves its binding interactions with biomolecules such as HIV-1 reverse transcriptase, protease, and integrase . By inhibiting these enzymes, Methyl Salvianolate A prevents the replication of the HIV-1 virus at the molecular level.
Vorbereitungsmethoden
The first total synthesis of methyl salvionolate A was achieved using a convergent strategy. The key features of this approach include the use of a Horner–Wadsworth–Emmons reaction and the protection of multiple hydroxyl groups using silyl protecting groups. The employment of readily removable silyl protecting groups allows the synthesis of methyl salvionolate A and its derivatives on a reasonably large scale .
Synthetic Route:
Horner–Wadsworth–Emmons Reaction: This reaction is used to form the carbon-carbon double bond in the molecule.
Protection of Hydroxyl Groups: Silyl protecting groups are used to protect the hydroxyl groups during the synthesis.
Removal of Protecting Groups: The silyl protecting groups are removed to yield the final product, methyl salvionolate A.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Methyl salvionolate A undergoes various chemical reactions, including:
Oxidation: Methyl salvionolate A can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert methyl salvionolate A to its reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Modified derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
- Salvianolate A
- Salvianolic Acid A
- Salvianolic Acid B
Methyl salvionolate A stands out due to its enhanced biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O10/c1-36-27(35)24(14-16-4-9-20(29)23(32)13-16)37-25(33)11-6-17-5-10-21(30)26(34)18(17)7-2-15-3-8-19(28)22(31)12-15/h2-13,24,28-32,34H,14H2,1H3/b7-2+,11-6+/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBVHUFYVODQRD-XKHISXTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


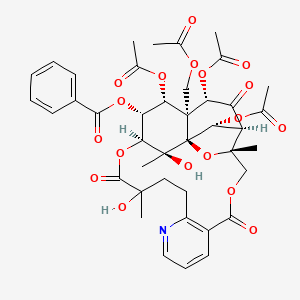
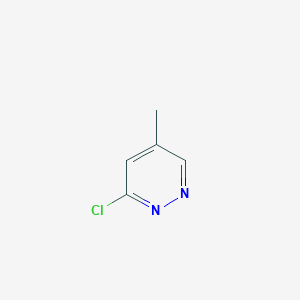

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)
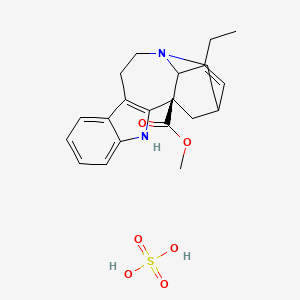
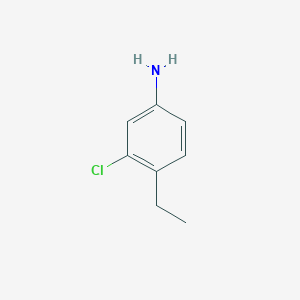
![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)
